Amorfrutin B

Description

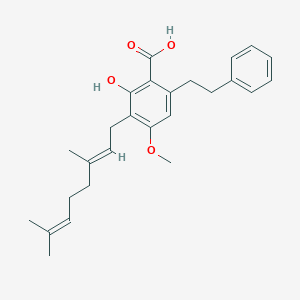

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxy-6-(2-phenylethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O4/c1-18(2)9-8-10-19(3)13-16-22-23(30-4)17-21(24(25(22)27)26(28)29)15-14-20-11-6-5-7-12-20/h5-7,9,11-13,17,27H,8,10,14-16H2,1-4H3,(H,28,29)/b19-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNIJLWIVUCTHW-CPNJWEJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)OC)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Amorfrutin B: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amorfrutin B is a naturally occurring phenolic compound that has garnered significant attention in the scientific community for its potent and selective modulation of the peroxisome proliferator-activated receptor gamma (PPARγ). As a partial agonist, it offers the potential for therapeutic benefits in metabolic disorders, such as type 2 diabetes and insulin resistance, with a potentially improved side-effect profile compared to full PPARγ agonists. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification.

Natural Sources of this compound

This compound has been primarily isolated from two plant species belonging to the Fabaceae family:

-

Amorpha fruticosa (Desert False Indigo): The fruits of this shrub are a significant source of this compound.[1][2] The first isolation of amorfrutins, including this compound, was from the fruits of this plant.

-

Glycyrrhiza foetida (a species of licorice): The roots and aerial parts of this plant have been identified as another rich source of various amorfrutins, including this compound.[1][3][4]

While other species of Glycyrrhiza are widely used in traditional medicine and as sweeteners, Glycyrrhiza foetida is specifically noted for its concentration of amorfrutins.[1] The biosynthesis of amorfrutins in these plants is thought to involve the combination of isoprenoid and benzoic acid precursors.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process of extraction followed by chromatographic purification. The specific methods and their efficiencies can vary depending on the plant material and the desired scale of purification.

Data on Isolation of this compound

| Plant Source | Part Used | Extraction Method | Purification Method | Yield | Purity | Reference |

| Amorpha fruticosa | Fruits | n-hexane extraction of the crude extract | High-Speed Counter-Current Chromatography (HSCCC) | 17.4 mg from 200 mg of n-hexane-soluble crude extract | 97.1% (determined by UHPLC) | [5] |

| Glycyrrhiza foetida | Aerial Parts | Methanol/Dichloromethane (1:1) extraction | Silica gel column chromatography followed by HPLC | Not explicitly quantified for this compound | High purity | [6] |

Experimental Protocols

1. Isolation of this compound from Amorpha fruticosa Fruits

This protocol is based on the successful isolation of this compound using High-Speed Counter-Current Chromatography (HSCCC).[5]

a. Preparation of Crude Extract:

-

Air-dry the fruits of Amorpha fruticosa and grind them into a fine powder.

-

The initial extraction of the powdered plant material is typically performed with a solvent such as ethanol.

-

The resulting ethanolic extract is then subjected to further partitioning. To obtain the n-hexane-soluble crude extract, the ethanolic extract is suspended in water and partitioned against n-hexane. The n-hexane layer is collected and concentrated under reduced pressure.

b. High-Speed Counter-Current Chromatography (HSCCC) Purification:

-

Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane/ethanol/water at a volume ratio of 5:4:1. Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. The upper phase serves as the stationary phase, and the lower phase is the mobile phase.

-

HSCCC Instrument Setup:

-

Fill the multilayer coil column entirely with the stationary phase (upper phase).

-

Rotate the column at a specific speed (e.g., 800-900 rpm).

-

Pump the mobile phase (lower phase) into the column at a defined flow rate (e.g., 1.5-2.0 mL/min).

-

-

Sample Injection and Fraction Collection:

-

Dissolve a known amount of the n-hexane-soluble crude extract (e.g., 200 mg) in a small volume of the biphasic solvent system.

-

Inject the sample solution into the column.

-

Continuously monitor the effluent with a UV detector at a suitable wavelength (e.g., 254 nm or 280 nm).

-

Collect fractions of the effluent at regular intervals.

-

-

Analysis and Identification:

-

Analyze the collected fractions by Ultra-High-Performance Liquid Chromatography (UHPLC) to determine the purity of the isolated compounds.

-

Pool the fractions containing pure this compound.

-

Confirm the structural identity of the isolated this compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).[5]

-

2. Isolation of Amorfrutins from Glycyrrhiza foetida Aerial Parts

This protocol provides a general framework for the isolation of amorfrutins from Glycyrrhiza foetida.[6]

a. Extraction:

-

Air-dry and powder the aerial parts of Glycyrrhiza foetida.

-

Exhaustively extract the powdered plant material with a solvent mixture of methanol/dichloromethane (1:1, v/v).

-

Concentrate the resulting extract under reduced pressure to obtain the crude extract.

b. Chromatographic Purification:

-

Silica Gel Column Chromatography (Initial Fractionation):

-

Pack an open column with silica gel (230-400 mesh).

-

Apply the crude extract to the top of the column.

-

Elute the column with a gradient of solvents, starting with a nonpolar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Collect fractions and monitor them by Thin-Layer Chromatography (TLC).

-

Pool fractions with similar TLC profiles.

-

-

High-Performance Liquid Chromatography (HPLC) (Fine Purification):

-

Subject the fractions containing amorfrutins to further purification by preparative or semi-preparative HPLC.

-

Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile or water/methanol with a small percentage of acid like formic acid or acetic acid) to separate the individual amorfrutins.

-

Monitor the eluent with a UV detector and collect the peak corresponding to this compound.

-

-

Structural Elucidation:

-

Confirm the identity and purity of the isolated this compound using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) and NMR spectroscopy.[6]

-

This compound Signaling Pathway

This compound exerts its biological effects primarily through the activation of PPARγ, a nuclear receptor that plays a pivotal role in regulating glucose and lipid metabolism.

Experimental Workflow for this compound Isolation

As a partial agonist, this compound binds to the ligand-binding domain (LBD) of PPARγ, inducing a conformational change that promotes the recruitment of coactivators, such as PGC-1α and CBP, and the dissociation of corepressors.[7] This complex then heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in glucose and lipid metabolism, including:

-

FABP4 (Fatty Acid Binding Protein 4): Involved in fatty acid uptake and transport.[5][7]

-

SLC2A4 (Solute Carrier Family 2 Member 4, also known as GLUT4): A key glucose transporter in adipose tissue and muscle.[7]

-

NR1H3 (Nuclear Receptor Subfamily 1 Group H Member 3, also known as LXRα): A regulator of cholesterol, fatty acid, and glucose homeostasis.[7]

-

ANGPTL4 (Angiopoietin-Like 4): A protein that plays a role in regulating lipid metabolism.[5]

Furthermore, a critical aspect of this compound's mechanism of action is its ability to inhibit the phosphorylation of PPARγ at serine 273 (Ser273) by cyclin-dependent kinase 5 (CDK5). This phosphorylation is associated with the dysregulation of a number of genes in obesity. By blocking this phosphorylation, this compound can improve insulin sensitivity without inducing the full range of adipogenic genes, which may contribute to a more favorable safety profile.

Conclusion

This compound represents a promising natural product for the development of novel therapeutics for metabolic diseases. The ability to efficiently isolate and purify this compound from its natural sources, Amorpha fruticosa and Glycyrrhiza foetida, is crucial for advancing research and development efforts. The detailed protocols and understanding of its mechanism of action provided in this guide serve as a valuable resource for scientists and researchers in the field. Further optimization of isolation techniques and exploration of the full spectrum of its biological activities will continue to be important areas of investigation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Amorfrutins Are Natural PPARγ Agonists with Potent Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Biosynthetic pathway of prescription bergenin from Bergenia purpurascens and Ardisia japonica [frontiersin.org]

- 7. Amorfrutins are potent antidiabetic dietary natural products - PMC [pmc.ncbi.nlm.nih.gov]

The Uncharted Path: A Technical Guide to the Hypothetical Biosynthesis of Amorfrutin B in Glycyrrhiza foetida

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Amorfrutin B, a prominent bioactive prenylated benzoic acid derivative isolated from Glycyrrhiza foetida, has garnered significant interest for its potent agonistic activity on peroxisome proliferator-activated receptor gamma (PPARγ), highlighting its potential in the development of therapeutics for metabolic disorders. Despite its pharmacological importance, the precise biosynthetic pathway of this compound within Glycyrrhiza foetida remains to be elucidated. This technical guide synthesizes current knowledge on the biosynthesis of related precursor molecules to propose a hypothetical pathway for this compound formation. We delve into the likely enzymatic steps, from the generation of the benzoic acid core and the isoprenoid donor to the final prenylation reaction. Furthermore, this document provides representative experimental protocols for the characterization of the involved enzymes and the quantification of relevant metabolites, drawing from established methodologies in the study of plant secondary metabolism. Quantitative data on phenolic compounds found in Glycyrrhiza foetida are presented to offer a contextual framework for future metabolomic studies. All graphical representations of pathways and workflows have been generated using the DOT language for clarity and reproducibility.

Introduction

Glycyrrhiza foetida, a member of the licorice family, is a rich source of diverse secondary metabolites, including a variety of prenylated phenolics. Among these, the amorfrutins, and specifically this compound, have been identified as molecules of significant therapeutic interest. This compound is structurally characterized as a 2,4-dihydroxybenzoic acid moiety substituted with a geranyl (C10) isoprenoid chain. This prenyl group is crucial for its high binding affinity to PPARγ. While the pharmacological effects of this compound are increasingly well-documented, its biosynthesis in G. foetida is yet to be experimentally verified. Understanding this pathway is critical for biotechnological production approaches, such as metabolic engineering in microbial or plant systems, to ensure a sustainable supply of this high-value compound.

This guide outlines a putative biosynthetic pathway for this compound, constructed from established principles of plant secondary metabolism, including the shikimate pathway, isoprenoid biosynthesis, and the action of aromatic prenyltransferases.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages:

-

Formation of the Benzoic Acid Core: The synthesis of the 2,4-dihydroxybenzoic acid backbone.

-

Synthesis of the Isoprenoid Donor: The generation of geranyl pyrophosphate (GPP).

-

The Prenylation Reaction: The enzymatic attachment of the geranyl group to the benzoic acid acceptor.

A detailed schematic of this hypothetical pathway is presented below.

Formation of the 2,4-Dihydroxybenzoic Acid Core

The aromatic core of this compound, 2,4-dihydroxybenzoic acid, is likely derived from the shikimate pathway, which produces the primary aromatic amino acid L-phenylalanine and the key branch-point metabolite chorismate. From chorismate, the biosynthesis of salicylic acid (2-hydroxybenzoic acid) can proceed via two established routes in plants: the isochorismate synthase (ICS) pathway or the phenylalanine ammonia-lyase (PAL) pathway. Subsequent hydroxylation of salicylic acid at the C4 position would yield 2,4-dihydroxybenzoic acid.

Synthesis of the Geranyl Pyrophosphate (GPP) Donor

The C10 geranyl side chain of this compound is an isoprenoid, synthesized from the fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants utilize two pathways for IPP and DMAPP synthesis: the mevalonate (MVA) pathway, which is primarily cytosolic, and the methylerythritol phosphate (MEP) pathway, located in the plastids. One molecule of DMAPP and one molecule of IPP are condensed by geranyl pyrophosphate synthase (GPPS) to form geranyl pyrophosphate (GPP).

The Final Prenylation Step

The final and key step in the biosynthesis of this compound is the attachment of the geranyl group from GPP to the 2,4-dihydroxybenzoic acid backbone. This reaction is catalyzed by a specific aromatic prenyltransferase (PT). These enzymes are known to be present in the Fabaceae family, to which Glycyrrhiza belongs, and are often membrane-associated. The prenylation likely occurs at the C3 position of the benzoic acid ring.

Quantitative Data

Direct quantitative data for the intermediates of the this compound biosynthesis pathway in Glycyrrhiza foetida are not available in the current literature. However, studies on the metabolite profiling of G. foetida and related species provide valuable information on the abundance of various phenolic compounds. This data can serve as a baseline for future targeted quantitative analyses.

Table 1: Representative Concentrations of Phenolic Compounds in Glycyrrhiza Species

| Compound | Plant Species | Tissue | Concentration Range | Reference |

| Vanillic acid | Glycyrrhiza foetida | Aerial parts & Roots | Major phenolic acid constituent | [1] |

| Total Phenolic Content | Glycyrrhiza foetida | Methanol, Ethyl acetate, Chloroform extracts | 34.08 - 49.36 mg GAE/g | [1] |

| Total Flavonoid Content | Glycyrrhiza foetida | Methanol, Ethyl acetate, Chloroform extracts | 7.01 - 45.74 mg RE/g | [1] |

| Quinic acid | Glycyrrhiza glabra | Fresh Root | 730.89 µg/g | [2] |

| Naringenin | Glycyrrhiza glabra | Fresh Root | 186.35 µg/g | [2] |

| Rutin | Glycyrrhiza glabra | Fresh Root | 284.63 µg/g | [2] |

Note: GAE = Gallic Acid Equivalents; RE = Rutin Equivalents. The data presented are from different studies and extraction methods and are for comparative purposes only.

Experimental Protocols

The elucidation of the proposed biosynthetic pathway for this compound requires the application of several biochemical and molecular biology techniques. Below are representative protocols for the key experimental stages.

Identification and Characterization of a Candidate Aromatic Prenyltransferase

The identification of the specific prenyltransferase responsible for this compound synthesis is a critical step. A common approach involves heterologous expression of candidate genes in a microbial host, followed by in vitro characterization of the recombinant enzyme.

Protocol 4.1.1: In Vitro Assay for Aromatic Prenyltransferase Activity

-

Reaction Mixture Preparation: In a total volume of 100 µL, combine 50 mM Tris-HCl buffer (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 100 µM 2,4-dihydroxybenzoic acid (substrate), 100 µM geranyl pyrophosphate (GPP, prenyl donor), and 1-5 µg of the purified recombinant prenyltransferase.

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol or ethyl acetate.

-

Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the organic phase containing the prenylated product.

-

Analysis: Evaporate the solvent and redissolve the residue in methanol. Analyze the sample by HPLC-MS/MS to identify the formation of this compound by comparing its retention time and mass spectrum with an authentic standard.

Metabolite Profiling and Quantification in G. foetida

To identify and quantify this compound and its potential precursors in plant tissues, a robust analytical method is required. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for this purpose.

Protocol 4.2.1: Extraction and HPLC-MS/MS Analysis of Phenolic Compounds

-

Sample Preparation: Lyophilize and grind G. foetida root or aerial part tissue to a fine powder.

-

Extraction: Extract a known amount of the powdered tissue (e.g., 100 mg) with a suitable solvent, such as 80% methanol, using ultrasonication. Centrifuge the mixture and collect the supernatant.

-

HPLC Separation:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might be: 0-1 min, 5% B; 1-15 min, 5-95% B; 15-20 min, 95% B; 20.1-25 min, 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Detection:

-

Ionization Mode: Electrospray Ionization (ESI), in both positive and negative modes.

-

Analysis Mode: Selected Reaction Monitoring (SRM) for targeted quantification of known compounds (e.g., this compound, salicylic acid) or full scan with data-dependent MS2 for untargeted metabolite profiling.

-

Quantification: Generate a calibration curve using an authentic standard of this compound to determine its concentration in the plant extract.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in Glycyrrhiza foetida, while not yet experimentally delineated, can be logically inferred from established metabolic pathways in plants. The hypothetical pathway presented in this guide provides a roadmap for future research aimed at identifying and characterizing the specific enzymes involved, particularly the key aromatic prenyltransferase. The successful elucidation of this pathway will not only deepen our understanding of the rich secondary metabolism of the Glycyrrhiza genus but also pave the way for the biotechnological production of this pharmacologically valuable molecule. Future work should focus on transcriptomic and genomic analyses of G. foetida to identify candidate genes, followed by their functional characterization using the protocols outlined herein. Furthermore, detailed metabolomic studies will be crucial to identify and quantify the pathway intermediates, thereby providing in vivo evidence for the proposed biosynthetic route.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Amorfrutin B

This technical guide provides a comprehensive overview of the physicochemical properties and solubility of this compound, a natural compound of significant interest for its therapeutic potential. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and biological pathways.

Physicochemical Properties

This compound is a prenylated benzoic acid derivative first isolated from plants such as Amorpha fruticosa and Glycyrrhiza foetida[1][2]. Its structural characteristics impart specific physicochemical properties that are crucial for its behavior in biological systems and for formulation development.

Below is a summary of its key physicochemical descriptors.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₂O₄ | [3][4][5] |

| Molecular Weight | 408.53 g/mol | [3][4][5] |

| IUPAC Name | 3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxy-6-(2-phenylethyl)benzoic acid | [3] |

| CAS Number | 78916-42-4 | [3][4][5] |

| Physical Form | Solid | [4][5] |

| cLogP | 6.12 | [6] |

| Topological Polar Surface Area (TPSA) | 66.76 Ų | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Rotatable Bonds | 10 | [6] |

Solubility Profile

The solubility of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. This compound is a lipophilic molecule, as indicated by its high cLogP value, which suggests poor aqueous solubility.

The available solubility data for this compound is summarized in the table below.

| Solvent | Solubility | Source |

| DMSO (Dimethyl Sulfoxide) | 1 mg/mL | [4] |

| Ethanol | Soluble | [5] |

Signaling Pathways and Mechanism of Action

This compound is recognized as a selective partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a key regulator of lipid and glucose metabolism, as well as inflammation[2][7][8]. Its binding affinity for PPARγ is notably high, with a dissociation constant (Kᵢ) of 19 nM, which is comparable to the synthetic full agonist rosiglitazone[2][5]. However, as a partial agonist, it elicits a more moderate transcriptional activation compared to full agonists, which may contribute to its favorable safety profile, avoiding side effects like weight gain associated with some synthetic PPARγ agonists[2][8].

The activation of PPARγ by this compound initiates a cascade of downstream events, leading to its various reported therapeutic effects, including improved insulin sensitivity, glucose tolerance, and anti-inflammatory properties[9][10][11].

Experimental Protocols

Detailed experimental procedures are essential for the replication and validation of scientific findings. While specific, step-by-step protocols for this compound are proprietary to the conducting laboratories, this section outlines the general methodologies for key experiments based on the literature.

Solubility Determination (Shake-Flask Method)

A common method for determining equilibrium solubility is the shake-flask method. This protocol provides a general workflow.

PPARγ Binding Affinity (Competitive TR-FRET Assay)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are frequently used to determine the binding affinity of a compound to its target protein.

PPARγ Functional Activity (Reporter Gene Assay)

Reporter gene assays are used to measure the functional response of a cell to a compound, in this case, the activation of the PPARγ receptor.

References

- 1. Post-Treatment with this compound Evokes PPARγ-Mediated Neuroprotection against Hypoxia and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.mpg.de [pure.mpg.de]

- 3. This compound | C26H32O4 | CID 24739090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound ≥85% (NMR) | 78916-42-4 [sigmaaldrich.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound (PD017147, DKNIJLWIVUCTHW-CPNJWEJPSA-N) [probes-drugs.org]

- 7. pnas.org [pnas.org]

- 8. mdc-berlin.de [mdc-berlin.de]

- 9. This compound Compromises Hypoxia/Ischemia-induced Activation of Human Microglia in a PPARγ-dependent Manner: Effects on Inflammation, Proliferation Potential, and Mitochondrial Status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amorfrutins Relieve Neuropathic Pain through the PPARγ/CCL2 Axis in CCI Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound is an efficient natural peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Amorfrutin B: A Technical Guide to its Mechanism of Action as a Selective PPARγ Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amorfrutin B, a natural compound isolated from plants such as Amorpha fruticosa and Glycyrrhiza foetida, has emerged as a promising therapeutic agent due to its potent and selective agonistic activity on Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). As a key regulator of glucose and lipid metabolism, PPARγ is a well-established target for anti-diabetic drugs. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting quantitative data on its binding affinity and activation of PPARγ, detailed experimental protocols for assessing its activity, and visual representations of the relevant signaling pathways and experimental workflows. Unlike full PPARγ agonists of the thiazolidinedione (TZD) class, this compound acts as a Selective PPARγ Modulator (SPPARγM), offering the potential for potent anti-diabetic effects with a reduced risk of adverse side effects such as weight gain and fluid retention.[1][2] This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other SPPARγMs.

Introduction: The Role of PPARγ in Metabolic Disease

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that functions as a ligand-activated transcription factor.[3] Upon activation by endogenous ligands (e.g., fatty acids) or synthetic agonists, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[4] PPARγ is highly expressed in adipose tissue, where it plays a critical role in adipogenesis, lipid storage, and glucose homeostasis.[3] Its activation can improve insulin sensitivity, making it a key target for the treatment of type 2 diabetes.[3]

Full agonists of PPARγ, such as the thiazolidinediones (e.g., rosiglitazone, pioglitazone), have been effective in managing hyperglycemia but are associated with significant side effects.[5][6] This has driven the search for Selective PPARγ Modulators (SPPARγMs) like this compound, which exhibit a distinct mode of interaction with the receptor, leading to a more favorable pharmacological profile.[1]

This compound: A High-Affinity, Selective PPARγ Agonist

This compound distinguishes itself as a potent natural PPARγ agonist with a binding affinity comparable to that of the synthetic TZD, rosiglitazone.[1][6] It demonstrates high selectivity for PPARγ over other PPAR isoforms (PPARα and PPARβ/δ).[2][5]

Quantitative Data on PPARγ Binding and Activation

The following tables summarize the key quantitative parameters defining the interaction of this compound with PPARγ.

Table 1: Binding Affinity of this compound and Reference Compounds for PPAR Isoforms

| Compound | PPARγ Ki (nM) | PPARα Ki (µM) | PPARβ/δ Ki (µM) | Reference |

| This compound | 19 | Micromolar binding | Micromolar binding | [2][6][7] |

| Amorfrutin 1 | 236 | 27 | 27 | [8] |

| Rosiglitazone | ~19 | - | - | [6] |

| Pioglitazone | 584 | - | - | [8] |

Table 2: In Vitro Potency and Efficacy of this compound in Activating PPARγ

| Compound | EC50 (nM) | Maximal Efficacy (% of Rosiglitazone) | Assay Type | Reference |

| This compound | 73 | 25% | Reporter Gene Assay | [7][9] |

| Amorfrutin 1 | 458 | 39% | Reporter Gene Assay | [5] |

These data highlight that while this compound binds to PPARγ with high affinity, it acts as a partial agonist, inducing a submaximal transcriptional response compared to full agonists like rosiglitazone.[5][6] This partial agonism is a key characteristic of SPPARγMs and is believed to contribute to their improved side-effect profile.

Mechanism of Action: Selective PPARγ Modulation

The mechanism through which this compound exerts its selective effects involves a distinct interaction with the PPARγ ligand-binding domain (LBD). Crystal structure analyses have revealed that, typical for partial agonists, Amorfrutins bind to helix H3 and the β-sheet of the PPARγ LBD but do not stabilize helix H12 to the same extent as full agonists.[5] This differential stabilization of the Activation Function 2 (AF-2) region leads to the recruitment of a unique profile of coactivators and corepressors, resulting in a selective modulation of target gene expression.[4]

Downstream Gene Regulation

This compound has been shown to induce the expression of a subset of PPARγ target genes. For instance, in primary human adipocytes, this compound upregulates the expression of genes involved in adipogenesis, such as CCAAT/enhancer-binding protein α and β (CEBPA and CEBPB) and fatty acid-binding protein 4 (FABP4), but to a much lesser extent than rosiglitazone.[10] This suggests a reduced propensity for adipocyte differentiation and lipid accumulation.[3][10] Importantly, this compound treatment can also lead to the upregulation of the insulin-sensitizing adipokine, adiponectin, and the downregulation of pro-inflammatory markers.[6][10]

Signaling Pathway

The following diagram illustrates the signaling pathway of PPARγ activation by this compound.

Experimental Protocols for Assessing this compound Activity

The following sections provide detailed methodologies for key experiments used to characterize the activity of PPARγ agonists like this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound to the PPARγ ligand-binding domain (LBD).[11]

Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., terbium-labeled anti-GST antibody) to an acceptor fluorophore (e.g., a fluorescently labeled pan-PPAR ligand) when they are in close proximity.[11] When the test compound (this compound) binds to the PPARγ-LBD, it displaces the fluorescent ligand, leading to a decrease in the FRET signal.[11]

Methodology:

-

Reagents:

-

GST-tagged human PPARγ-LBD

-

Terbium-labeled anti-GST antibody (donor)

-

Fluorescently labeled pan-PPAR ligand (acceptor/tracer)

-

Test compound (this compound) and reference compound (e.g., Rosiglitazone) serially diluted

-

Assay buffer

-

-

Procedure:

-

In a 384-well plate, add the test compound dilutions.

-

Add a pre-mixed solution of PPARγ-LBD and the terbium-labeled anti-GST antibody.

-

Add the fluorescently labeled pan-PPAR ligand.

-

Incubate at room temperature for 1-4 hours.

-

Measure the fluorescence emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor) using a TR-FRET-compatible plate reader.

-

-

Data Analysis:

-

Calculate the ratio of acceptor to donor emission.

-

Plot the emission ratio against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation.

-

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate PPARγ and induce the transcription of a reporter gene.[12][13]

Principle: Cells are engineered to express the human PPARγ and a luciferase reporter gene under the control of a PPRE.[13] When an agonist like this compound activates PPARγ, the resulting complex binds to the PPRE and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of PPARγ activation.[12]

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293) in appropriate media.[13]

-

Co-transfect the cells with an expression vector for human PPARγ and a reporter plasmid containing a PPRE-driven luciferase gene. A vector for a constitutively expressed control reporter (e.g., Renilla luciferase) can be included for normalization.

-

-

Compound Treatment:

-

Seed the transfected cells into a 96-well plate.

-

After allowing the cells to attach, treat them with serial dilutions of this compound or a reference agonist for 18-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and add the luciferase substrate.

-

Measure the luminescence using a luminometer. If a dual-luciferase system is used, measure both firefly and Renilla luciferase activity.

-

-

Data Analysis:

-

Normalize the PPARγ-driven luciferase activity to the control reporter activity.

-

Calculate the fold induction relative to vehicle-treated cells.

-

Plot the fold induction against the logarithm of the compound concentration to determine the EC50 and maximal efficacy.

-

In Vitro Adipocyte Differentiation Assay

This assay assesses the effect of a compound on the differentiation of preadipocytes into mature adipocytes.

Principle: Preadipocyte cell lines (e.g., 3T3-L1) can be induced to differentiate into adipocytes, which are characterized by the accumulation of lipid droplets. The extent of differentiation can be quantified by staining these lipid droplets with Oil Red O.[14][15]

Methodology:

-

Cell Culture and Induction:

-

Culture 3T3-L1 preadipocytes to confluence in a multi-well plate.

-

Two days post-confluence, induce differentiation by treating the cells with a differentiation medium containing insulin, dexamethasone, and IBMX, along with various concentrations of this compound or a reference compound.

-

After 2-3 days, switch to a maintenance medium containing insulin and the test compound, and continue to culture for several more days, replacing the medium every 2-3 days.

-

-

Oil Red O Staining:

-

After 7-10 days, wash the cells with PBS and fix them with 10% formalin.

-

Wash with water and then with 60% isopropanol.

-

Stain the cells with a working solution of Oil Red O for 10-20 minutes.

-

Wash extensively with water to remove unbound dye.

-

-

Quantification:

-

Visually assess the number of lipid-containing cells under a microscope.

-

For quantitative analysis, elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at ~510 nm using a spectrophotometer.

-

Therapeutic Potential and Future Directions

The unique pharmacological profile of this compound as a potent and selective partial PPARγ agonist makes it an attractive candidate for the treatment of type 2 diabetes and other metabolic disorders.[2][3] Its ability to improve insulin sensitivity and glucose tolerance in animal models, without inducing the weight gain and other side effects associated with full agonists, underscores its therapeutic potential.[1][2]

Future research should focus on:

-

Comprehensive preclinical studies to further evaluate the long-term efficacy and safety of this compound.

-

Pharmacokinetic and pharmacodynamic studies in various animal models.

-

Investigation of the effects of this compound on a wider range of metabolic parameters and inflammatory markers.

-

Clinical trials to assess the therapeutic efficacy of this compound in patients with type 2 diabetes.

References

- 1. Post-Treatment with this compound Evokes PPARγ-Mediated Neuroprotection against Hypoxia and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is an efficient natural peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amorfrutins are potent antidiabetic dietary natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.unina.it [iris.unina.it]

- 5. pure.mpg.de [pure.mpg.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. TR-FRET PPAR gamma Competitive Binding Assay Kit, goat | Creative BioMart – Assay Kit [creativebiomart.net]

- 12. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]

- 13. researchgate.net [researchgate.net]

- 14. coriell.org [coriell.org]

- 15. bioscience.co.uk [bioscience.co.uk]

Beyond PPARγ: An In-depth Technical Guide to the Molecular Targets of Amorfrutin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amorfrutin B, a natural product isolated from plants such as Amorpha fruticosa and Glycyrrhiza foetida, has garnered significant attention for its potent insulin-sensitizing and anti-inflammatory properties. While its primary mechanism of action is widely attributed to the selective modulation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a comprehensive understanding of its full target profile is crucial for its therapeutic development. This technical guide delves into the known molecular interactions of this compound beyond its primary engagement with PPARγ, providing a detailed overview of its effects on other PPAR isoforms and exploring the current landscape of research into its potential non-PPAR targets.

Confirmed Molecular Targets Beyond PPARγ

While the preponderance of research has focused on this compound's interaction with PPARγ, studies have confirmed its activity, albeit with lower affinity, on other members of the PPAR nuclear receptor family: PPARα and PPARβ/δ.

Peroxisome Proliferator-Activated Receptor α (PPARα) and Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ)

This compound has been shown to bind to and activate PPARα and PPARβ/δ, but with significantly lower affinity compared to PPARγ. This interaction is important as these isoforms play distinct roles in lipid metabolism and inflammation.

Table 1: Quantitative Binding and Activation Data for this compound on PPAR Isoforms

| Target | Ligand | Ki (nmol/l) | EC50 (nmol/l) | Maximal Activation (relative to Rosiglitazone) | Reference |

| PPARγ | This compound | 19 | 73 | 25% | [1] |

| Rosiglitazone | 7 | - | 100% | [1] | |

| PPARα | This compound | 2,624 | 906 | 61% | [1] |

| PPARβ/δ | This compound | 1,782 | 740 | 3% | [1] |

Ki: Inhibition constant, a measure of binding affinity. EC50: Half-maximal effective concentration, a measure of potency.

The data clearly indicates that while this compound is a potent partial agonist of PPARγ, its engagement with PPARα and PPARβ/δ is in the micromolar range, suggesting that physiological effects mediated through these isoforms would require higher concentrations.

Investigated but Unconfirmed Non-PPAR Molecular Targets

To broaden the understanding of this compound's selectivity, studies have investigated its potential interaction with other nuclear receptors. However, these investigations have not identified additional direct molecular targets.

Other Nuclear Receptors

In a series of cellular reporter gene and coactivator recruitment assays, this compound was tested for its ability to activate other nuclear receptors involved in metabolism and xenobiotic sensing. The receptors investigated include:

-

Estrogen Receptors (ERα and ERβ)

-

Liver X Receptor α (LXRα)

-

Constitutive Androstane Receptor (CAR)

-

Pregnane X Receptor (PXR)

The results of these assays were negative, indicating that this compound does not activate these receptors[2]. This provides strong evidence for its selectivity towards the PPAR isoforms.

Downstream Signaling and Indirect Effects

Many of the observed physiological effects of this compound, such as its influence on mitochondrial function and inflammation, are downstream consequences of PPAR activation rather than interactions with distinct molecular targets.

PPAR-Mediated Signaling Pathway

The binding of this compound to PPARs, primarily PPARγ, initiates a cascade of molecular events that modulate gene expression. As a partial agonist, this compound induces a specific conformational change in the PPARγ receptor, leading to the differential recruitment of coactivators and corepressors compared to full agonists like thiazolidinediones (TZDs).

Below is a diagram illustrating the general signaling pathway of this compound through PPARγ.

Experimental Protocols

The identification and characterization of this compound's molecular targets have been achieved through a variety of in vitro and cellular assays.

Competitive TR-FRET Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound to a target receptor.

Methodology:

-

A fusion protein of the human PPAR ligand-binding domain (LBD) is used.

-

A fluorescently labeled PPAR ligand (tracer) is added to the LBD.

-

Increasing concentrations of the test compound (this compound) are added.

-

The test compound competes with the tracer for binding to the LBD.

-

The displacement of the tracer results in a decrease in the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

-

The Ki value is calculated from the concentration of the test compound that displaces 50% of the tracer (IC50).

Reporter Gene Assay

This cellular assay is used to measure the functional activation of a nuclear receptor by a ligand.

Methodology:

-

HEK 293H cells are stably transfected with a fusion construct of the PPAR-LBD and the DNA-binding domain of the yeast GAL4 transcription factor.

-

The cells also contain a reporter gene (e.g., luciferase or β-lactamase) under the control of a GAL4 upstream activation sequence.

-

The cells are treated with varying concentrations of the test compound (this compound).

-

Binding of the agonist to the PPAR-LBD activates the transcription of the reporter gene.

-

The level of reporter protein expression is quantified (e.g., by luminescence or fluorescence).

-

The EC50 and maximal activation relative to a full agonist are determined from the dose-response curve.

Below is a workflow diagram for a typical reporter gene assay.

Conclusion

The current body of scientific evidence strongly indicates that the molecular targets of this compound are primarily confined to the Peroxisome Proliferator-Activated Receptor family. It is a potent and selective partial agonist of PPARγ, with significantly weaker interactions with PPARα and PPARβ/δ. Importantly, investigations into its activity on other nuclear receptors, including estrogen receptors, LXRα, CAR, and PXR, have shown no evidence of direct activation. The diverse physiological effects of this compound, including its impact on mitochondrial function and inflammation, are best understood as downstream consequences of its engagement with PPARs. Future research employing broader, unbiased screening approaches could definitively confirm the absence of other direct molecular targets and further solidify the understanding of this compound's mechanism of action, thereby supporting its continued development as a selective PPARγ modulator.

References

In Vitro Bioactivity of Amorfrutin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amorfrutin B, a natural compound isolated from plants such as Amorpha fruticosa and Glycyrrhiza foetida, has emerged as a molecule of significant interest in drug discovery. Its diverse bioactivities, primarily revolving around its potent and selective modulation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), have positioned it as a promising candidate for the development of novel therapeutics for metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the in vitro bioactivity screening of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Core Bioactivity: PPARγ Agonism

This compound is a potent and selective partial agonist of PPARγ, a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.

Quantitative Data: PPARγ Binding and Activation

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| Binding Affinity (Kd) | 19 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Human PPARγ | [1] |

| Half-maximal Effective Concentration (EC50) | 73 nM | Reporter Gene Assay | HEK 293H | [2] |

| Transcriptional Activation (relative to Rosiglitazone) | 20% | Reporter Gene Assay | HEK 293H | [1][3] |

| NCoR Corepressor Dissociation (IC50) | 60 nM | Cofactor Recruitment Assay | In vitro | [4] |

Experimental Protocols

This assay quantitatively determines the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).

-

Reagents: Terbium-labeled anti-GST antibody, GST-tagged PPARγ-LBD, fluorescently labeled PPARγ ligand (e.g., BODIPY-TMR-Rosiglitazone).

-

Procedure:

-

Incubate the GST-PPARγ-LBD with the terbium-labeled anti-GST antibody.

-

Add the fluorescently labeled PPARγ ligand and varying concentrations of this compound.

-

Incubate to allow for competitive binding.

-

Measure the FRET signal using a suitable plate reader (excitation at ~340 nm, emission at ~495 nm and ~620 nm).

-

-

Data Analysis: The decrease in the FRET signal with increasing concentrations of this compound is used to calculate the dissociation constant (Kd).

This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARγ.

-

Cell Line: A stable cell line co-transfected with a PPARγ expression vector and a reporter vector containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase). HEK 293H cells are commonly used.[1]

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of this compound or a reference agonist (e.g., Rosiglitazone) for 18-24 hours.

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

-

Data Analysis: The dose-response curve is used to determine the EC50 value and the maximal activation relative to the reference agonist.

Signaling Pathway

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, primarily through its activation of PPARγ and potential modulation of other inflammatory pathways like NF-κB.

Quantitative Data: Anti-inflammatory Effects

| Effect | Cell Line/System | Observation | Reference |

| TNF-α Expression | Human Microglia | Downregulated | [5] |

| IL-1β Expression | Human Microglia | Downregulated | [5] |

| IL-10 Expression | Human Microglia | Upregulated | [5] |

A related compound, Amorfrutin A, has been shown to inhibit NF-κB activation, suggesting a likely mechanism for the anti-inflammatory effects of this compound.[6]

Experimental Protocols

This assay measures the concentration of specific cytokines released into the cell culture medium following treatment with this compound.

-

Cell Culture: Culture appropriate cells (e.g., macrophages like RAW 264.7 or human microglia) and seed in a 24-well plate.

-

Stimulation and Treatment:

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS).

-

Incubate for a specified period (e.g., 24 hours).

-

-

ELISA:

-

Collect the cell culture supernatant.

-

Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokines of interest (e.g., TNF-α, IL-1β, IL-6) according to the manufacturer's protocol.

-

-

Data Analysis: Quantify the cytokine concentrations and calculate the percentage of inhibition by this compound.

This assay determines the effect of this compound on the activity of the NF-κB transcription factor.

-

Cell Line: Use a cell line stably transfected with an NF-κB responsive luciferase reporter construct.

-

Procedure:

-

Seed cells in a 96-well plate.

-

Pre-treat with this compound for 1 hour.

-

Stimulate with an NF-κB activator (e.g., TNF-α).

-

After incubation (e.g., 6-8 hours), lyse the cells and measure luciferase activity.

-

-

Data Analysis: Determine the dose-dependent inhibition of NF-κB activity by this compound.

Signaling Pathway

Anti-Cancer Activity

Preliminary studies suggest that this compound possesses anti-proliferative and pro-apoptotic effects in certain cancer cell lines.

Quantitative Data: Anti-proliferative Effects

Specific IC50 values for this compound against various cancer cell lines are not yet widely published. However, related amorfrutins have shown activity. For example, Amorfrutin C exhibits IC50 values ranging from 8 to 16 μM in colorectal, prostate, and breast cancer cell lines.

Experimental Protocols

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Culture: Seed cancer cells (e.g., MCF-7, PC-3, HT-29) in a 96-well plate and allow them to attach.

-

Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at ~570 nm. The IC50 value, the concentration that inhibits cell growth by 50%, can be calculated from the dose-response curve.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cancer cells with this compound at various concentrations for a specified time.

-

Staining:

-

Harvest the cells (including floating cells).

-

Wash with PBS and resuspend in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubate in the dark.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cancer cells with this compound.

-

Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining:

-

Wash the fixed cells with PBS.

-

Treat with RNase A to remove RNA.

-

Stain the cellular DNA with Propidium Iodide.

-

-

Flow Cytometry: Analyze the DNA content of the cells.

-

Data Analysis: Generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

Antimicrobial Activity

To date, there is a notable lack of publicly available data on the antimicrobial activity of this compound. While some studies have investigated other compounds from the Amorpha fruticosa plant for antimicrobial properties, specific screening of this compound against a panel of bacteria and fungi has not been reported in the reviewed literature.

Recommended Experimental Protocol

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Microorganisms: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

-

Data Analysis: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Conclusion

This compound demonstrates a compelling profile of in vitro bioactivities, most notably as a potent and selective PPARγ agonist with significant anti-inflammatory and potential anti-cancer properties. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this promising natural product. Future research should focus on elucidating the precise mechanisms underlying its anti-inflammatory and anti-cancer effects and exploring its currently unknown antimicrobial activity.

References

- 1. A robust in vitro screening assay to identify NF-kappaB inhibitors for inflammatory muscle diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Compromises Hypoxia/Ischemia-induced Activation of Human Microglia in a PPARγ-dependent Manner: Effects on Inflammation, Proliferation Potential, and Mitochondrial Status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. explorationpub.com [explorationpub.com]

- 6. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile and Metabolic Fate of Amorfrutin B: A Technical Overview for Drug Development Professionals

An In-depth Guide for Researchers and Scientists

Amorfrutin B, a natural phenolic compound isolated from plants such as Amorpha fruticosa and Glycyrrhiza foetida, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the context of metabolic diseases. As a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator, its efficacy is intrinsically linked to its pharmacokinetic properties and metabolic stability. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolic disposition of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Pharmacokinetic Profile of this compound in a Murine Model

In vivo studies in male C57BL/6 mice have provided initial insights into the pharmacokinetic behavior of this compound following oral administration. The compound is readily absorbed, reaching peak plasma concentrations relatively quickly, and is eliminated from the systemic circulation with a half-life of approximately two hours.

Table 1: Pharmacokinetic Parameters of this compound in Male C57BL/6 Mice

| Parameter | Value | Units |

| Dose | 100 | mg/kg (oral) |

| Cmax | 30.4[1] | mg/L |

| t1/2 | ~2[1] | hours |

| Mean Concentration (24h) | 3.7[1] | mg/L |

Cmax: Maximum plasma concentration; t1/2: Elimination half-life. Data extracted from a study by Weidner et al. (2013).[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are methodologies central to the pharmacokinetic and metabolic assessment of compounds like this compound.

In Vivo Pharmacokinetic Study Protocol

A representative experimental design for determining the pharmacokinetic profile of this compound in a murine model is as follows:

-

Animal Model: Male C57BL/6 mice, typically 8-12 weeks old, are used. Animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and provided with ad libitum access to food and water.

-

Compound Administration: this compound is formulated in a suitable vehicle (e.g., a mixture of polyethylene glycol, ethanol, and water) for oral gavage. A single dose, for instance, 100 mg/kg, is administered to each mouse.[1]

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is typically drawn from the retro-orbital sinus or tail vein into heparinized tubes.

-

Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of this compound are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.

In Vitro Metabolic Stability Assay Protocol

While specific data for this compound is not currently available in the public domain, a general protocol for assessing its metabolic stability using mouse liver microsomes is outlined below. This assay is a standard preclinical screen to predict the hepatic clearance of a compound.

-

Incubation Mixture: The reaction mixture contains mouse liver microsomes, the test compound (this compound), and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Visualizing Experimental Workflows and Pathways

To facilitate a clearer understanding of the processes involved in pharmacokinetic and metabolic studies, the following diagrams, generated using Graphviz, illustrate key workflows.

Metabolic Pathways and Cytochrome P450 Involvement

The metabolism of xenobiotics like this compound is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver. While specific metabolites of this compound have not been reported in the reviewed literature, the general metabolic pathway for phenolic compounds often involves hydroxylation and subsequent conjugation reactions (Phase I and Phase II metabolism).

To identify the specific CYP isoforms responsible for this compound metabolism, a reaction phenotyping study would be necessary. This typically involves incubating the compound with a panel of recombinant human CYP enzymes and monitoring its depletion.

Future Directions and Conclusion

The currently available data provides a foundational understanding of the pharmacokinetic profile of this compound. However, to advance its development as a potential therapeutic agent, further in-depth studies are imperative. Specifically, a comprehensive investigation into its metabolic stability in human liver microsomes, identification of its metabolites, and characterization of the specific CYP450 enzymes involved in its biotransformation are critical next steps. This information will be invaluable for predicting its pharmacokinetic properties in humans, assessing potential drug-drug interactions, and establishing a safe and effective dosing regimen.

References

Amorfrutin B: A Toxicological and Safety Profile Assessment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Amorfrutin B, a natural compound isolated from plants such as Amorpha fruticosa and Glycyrrhiza foetida, has garnered significant interest for its potent antidiabetic and anti-inflammatory properties.[1][2][3][4] As a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator (SPPARγM), it offers a promising therapeutic avenue, potentially circumventing the adverse side effects associated with full PPARγ agonists like thiazolidinediones.[4][5][6] This document provides a comprehensive assessment of the current toxicological and safety data available for this compound, intended to guide further research and development. The compiled data from in vitro and in vivo studies suggest a favorable safety profile, characterized by a lack of genotoxicity, no induction of weight gain or fluid retention, and potential liver-protective effects.[1][4][7]

In Vitro Toxicology

Cytotoxicity

This compound has demonstrated a variable cytotoxic profile depending on the cell type and concentration. In mouse neocortical cells, a clear cytotoxic threshold was observed, with no significant lactate dehydrogenase (LDH) release at concentrations up to 5 µM. However, a concentration of 10 µM was found to be cytotoxic.[5] This suggests a favorable therapeutic window for its neuroprotective effects, which are observed at non-toxic concentrations.[5] Further studies are required to establish a comprehensive cytotoxicity profile across a broader range of human cell lines.

| Cell Line | Assay Type | Concentration | Result | Reference |

| Mouse Neocortical Cells | LDH Release | 0.1 - 5 µM | No cytotoxicity | [5] |

| Mouse Neocortical Cells | LDH Release | 10 µM | Cytotoxic | [5] |

Genotoxicity

The genotoxic potential of amorfrutins has been investigated using the in vitro micronucleus assay. A study on Amorfrutin 1, a closely related analogue, at physiologically relevant doses, showed no evidence of genotoxicity.[1] The micronucleus test is a robust method for detecting both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[8][9] The negative result in this assay is a strong indicator of the genomic safety of the amorfrutin class of compounds.

| Compound | Assay Type | Cell Type | Metabolic Activation (S9) | Result | Reference |

| Amorfrutin 1 | In vitro Micronucleus Assay | Not Specified | With and Without | No genotoxicity | [1] |

In Vivo Safety and Toxicology

Animal studies, primarily in mouse models of metabolic disease, have consistently demonstrated a favorable safety profile for amorfrutins, particularly in comparison to conventional thiazolidinedione (TZD) drugs.

Acute Toxicity

To date, no studies reporting the median lethal dose (LD50) of purified this compound have been identified. However, an acute oral toxicity study was conducted on a purified extract of Amorpha fruticosa (EAF) in mice. This extract was characterized as "slightly toxic," with an oral LD50 of 2121 mg/kg body weight. It is important to note that this value pertains to the extract and not to purified this compound.

Preclinical Safety Studies

Multiple studies in diet-induced obese and diabetic mouse models have reported a lack of significant adverse effects following treatment with amorfrutins.

| Study Population | Compound | Dosage | Duration | Key Safety Findings | Reference |

| Diet-induced obese C57BL/6 mice | Amorfrutin 1 | 100 mg/kg/day | 23 days | No adverse effects reported based on a panel of ADMET studies. Reduced plasma ALT levels, suggesting no hepatotoxicity. | [1] |

| Insulin-resistant high-fat-diet-fed C57BL/6 mice | This compound | 100 mg/kg/day | 27 days | No induction of weight gain, adverse effects on osteoblastogenesis, or fluid retention. Showed liver-protecting properties. | [4] |

Mechanism of Action and Associated Signaling Pathways

The primary mechanism of action of this compound is its function as a selective PPARγ modulator.[1][5][6][10] It binds to the PPARγ ligand-binding domain, acting as a partial agonist.[6][10] This selective activation leads to a distinct gene expression profile compared to full PPARγ agonists, which is believed to underlie its improved safety profile.[1]

Upon binding, this compound induces a conformational change in the PPARγ receptor, leading to the recruitment of co-activators and dismissal of co-repressors. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Key downstream effects include:

-

In Adipocytes: Regulation of genes involved in adipogenesis and lipid metabolism, such as ANGPTL4, without affecting leptin (LEP) transcription. It also reduces the expression of pro-inflammatory genes like ANGPTL2 and RARRES2.[11]

-

In Neurons: The neuroprotective effects are mediated via PPARγ, promoting mitochondrial integrity and reducing reactive oxygen species (ROS) and subsequent oxidative DNA damage.[5]

-

Anti-inflammatory Effects: this compound has been shown to decrease the expression of inflammatory mediators.[3]

Figure 1: Simplified signaling pathway of this compound via PPARγ modulation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key toxicological assays relevant to the assessment of this compound. These are generalized protocols and may be adapted based on specific cell types and experimental conditions.

In Vitro Cytotoxicity Assessment: LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and culture for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) and appropriate vehicle controls. Include wells for 'spontaneous release' (vehicle-treated cells) and 'maximum release' (cells treated with a lysis buffer).

-

Incubation: Incubate the plate for a specified duration (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. Carefully transfer the supernatant to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture, containing substrate and cofactor, to each well.

-

Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Determine the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Figure 2: Experimental workflow for the LDH cytotoxicity assay.

In Vitro Genotoxicity Assessment: Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis.

Protocol:

-

Cell Culture: Culture appropriate cells (e.g., human peripheral blood lymphocytes or a suitable cell line like L5178Y) to a sufficient density.

-

Compound Exposure: Treat the cells with at least three concentrations of this compound, a negative (vehicle) control, and a positive control. The assay should be performed with and without an exogenous metabolic activation system (S9 mix).

-

Incubation: The exposure period is typically 3-6 hours in the presence of S9 and for a longer period (e.g., 1.5-2 normal cell cycles) in the absence of S9.

-

Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored.

-

Cell Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, fix, and drop them onto microscope slides. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.

-

Analysis: A positive result is characterized by a significant, dose-dependent increase in the frequency of micronucleated cells.

Conclusion and Future Directions

The available toxicological data for this compound indicate a promising safety profile, particularly its lack of adverse effects commonly associated with other PPARγ agonists. Its non-genotoxic nature and defined in vitro cytotoxic threshold provide a solid foundation for further preclinical development.

However, to construct a complete regulatory safety profile, several data gaps need to be addressed:

-

Comprehensive Cytotoxicity Screening: Determination of IC50 values across a panel of human cancer and non-cancer cell lines.

-

Detailed ADME Studies: Elucidation of the pharmacokinetic profile and metabolic fate of this compound in preclinical models.

-

Acute Toxicity of Purified Compound: An LD50 study on pure this compound is required to establish its acute toxicity profile.

-

Repeated-Dose Toxicity Studies: Sub-chronic and chronic toxicity studies in relevant animal models are necessary to assess the effects of long-term exposure.

Addressing these areas will be crucial for the translation of this compound from a promising preclinical candidate to a potential therapeutic agent for metabolic and inflammatory diseases.

References

- 1. Amorfrutins are potent antidiabetic dietary natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amorfrutins are potent antidiabetic dietary natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. This compound is an efficient natural peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Post-Treatment with this compound Evokes PPARγ-Mediated Neuroprotection against Hypoxia and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound is an efficient natural peroxisome proliferator-activated receptor gamma (PPARgamma) agonist with potent glucose-lowering properties :: MPG.PuRe [pure.mpg.de]

- 8. researchgate.net [researchgate.net]

- 9. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.mpg.de [pure.mpg.de]

- 11. researchgate.net [researchgate.net]

The Molecular Cascades of Amorfrutin B: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Amorfrutin B, a natural compound isolated from plants such as Amorpha fruticosa and Glycyrrhiza foetida, has emerged as a significant subject of interest in biomedical research.[1] Classified as a selective peroxisome proliferator-activated receptor-gamma (SPPARγM) modulator, this compound exhibits a range of therapeutic potentials, including anti-diabetic, anti-inflammatory, neuroprotective, and anti-cancer properties.[2][3][4] This technical guide provides an in-depth exploration of the downstream signaling pathways affected by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions.

Core Mechanism of Action: Selective PPARγ Modulation

This compound's primary molecular target is the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism, as well as inflammation.[5][6] Unlike full agonists of PPARγ, such as thiazolidinediones (TZDs), this compound acts as a partial agonist.[6] This selective modulation is crucial as it appears to confer many of the therapeutic benefits of PPARγ activation while avoiding the adverse side effects associated with full agonists, such as weight gain and fluid retention.[2][5] this compound has demonstrated a high binding affinity for PPARγ, comparable to the synthetic drug rosiglitazone.[6]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data from various studies, illustrating the potent and selective effects of this compound on its molecular targets and downstream effectors.

Table 1: Binding Affinities and Transcriptional Activation of Amorfrutins

| Compound | PPARγ Binding Affinity (Ki, nM) | PPARα Binding Affinity (Ki, μM) | PPARβ/δ Binding Affinity (Ki, μM) | Relative Transcriptional Activation vs. Rosiglitazone (%) |

| This compound | 19 | >1 | >1 | 20 |

| Amorfrutin 1 | 236 | 27 | 27 | 39 |

| Amorfrutin 2 | 354 | - | - | 30 |

| Rosiglitazone | ~20-40 | - | - | 100 |

| Pioglitazone | 584 | - | - | - |

Data compiled from multiple sources.[5][6]

Table 2: Effects of this compound on Gene Expression and Cellular Viability

| Experimental Condition | Target Gene/Parameter | Treatment | Fold Change/Effect | Reference |

| Hypoxia (in vitro) | Pparg mRNA | This compound (5 µM) | 1.84-fold increase | [7] |

| Hypoxia (in vitro) | Adipoq mRNA | This compound (5 µM) | No significant change | [7] |

| Hypoxia (in vitro) | Hif1a mRNA | This compound (5 µM) | 23% decrease | [7] |

| Hypoxia (in vitro) | Pgc1a mRNA | This compound (5 µM) | 28% decrease | [7] |

| Ischemia (in vitro) | Pparg mRNA | This compound (5 µM) | 28% decrease vs. ischemia group | [7] |

| Hypoxia (in vitro) | Neuronal Cell Viability | This compound (5 µM) | 9% increase | [7] |

| Ischemia (in vitro) | Neuronal Cell Viability | This compound (5 µM) | 15% increase | [7] |

Key Downstream Signaling Pathways Modulated by this compound

This compound's interaction with PPARγ initiates a cascade of downstream signaling events that underpin its diverse physiological effects.

PPARγ-Mediated Gene Regulation in Metabolism and Neuroprotection

Upon binding to this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in glucose and lipid metabolism. For instance, in diet-induced obese mice, amorfrutin treatment has been shown to improve insulin resistance and lipid profiles.[5]